molecular formula C27H22FN3O2S B2916271 N-(3,4-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 866729-80-8

N-(3,4-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B2916271
CAS No.: 866729-80-8
M. Wt: 471.55
InChI Key: FWIKRUPALVRCPS-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of chromeno[2,3-D]pyrimidines This compound is characterized by its unique structural features, which include a 3,4-dimethylphenyl group, a 4-fluorophenyl group, and a chromeno[2,3-D]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Chromeno[2,3-D]pyrimidine Core: This step often starts with the condensation of appropriate aldehydes and amines to form the pyrimidine ring, followed by cyclization to introduce the chromene moiety.

    Introduction of the 4-Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorine atom is introduced to the phenyl ring.

    Attachment of the 3,4-Dimethylphenyl Group: This step usually involves electrophilic aromatic substitution reactions.

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chromeno[2,3-D]pyrimidine core to its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl rings.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound can serve as a probe for studying biological pathways and interactions.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The chromeno[2,3-D]pyrimidine core can interact with active sites of enzymes, potentially inhibiting their activity. The phenyl groups may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethylphenyl)-2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
  • N-(3,4-Dimethylphenyl)-2-{[2-(4-bromophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Uniqueness

Compared to similar compounds, N-(3,4-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O2S/c1-16-7-12-21(13-17(16)2)29-24(32)15-34-27-22-14-19-5-3-4-6-23(19)33-26(22)30-25(31-27)18-8-10-20(28)11-9-18/h3-13H,14-15H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIKRUPALVRCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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